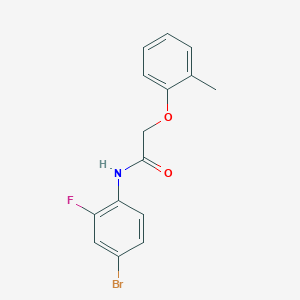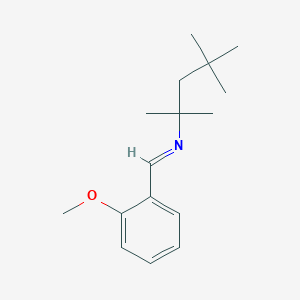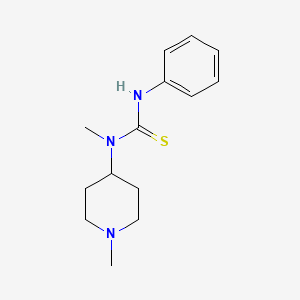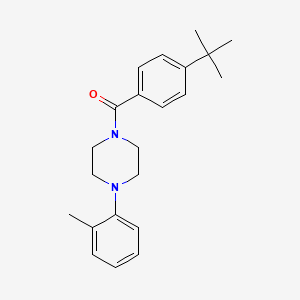
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. BFA is a member of the amide class of compounds and is synthesized through a multi-step process involving various chemical reagents.
作用機序
The exact mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a critical role in the folding and stabilization of client proteins. By inhibiting the activity of HSP90, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide can induce the degradation of client proteins, including oncogenic proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide for lab experiments is its high potency and selectivity for HSP90. This allows for the specific targeting of oncogenic proteins and can lead to a reduction in cancer cell viability. However, one of the limitations of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide. One area of research is the development of more potent and selective HSP90 inhibitors. Additionally, research can be conducted to determine the optimal dosage and administration of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide for therapeutic applications. Further research can also be conducted to investigate the potential use of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide in the treatment of other diseases, such as Parkinson's disease.
合成法
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide involves a multi-step process that requires several chemical reagents. The starting material for the synthesis is 4-bromo-2-fluoroaniline, which is reacted with 2-methylphenol in the presence of potassium carbonate to form the intermediate product. The intermediate product is then reacted with ethyl chloroacetate to form the final product, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide. The yield of the synthesis process is around 50%, and the purity of the product can be increased through recrystallization.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGLTHAMYMEIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358315 |
Source


|
| Record name | N-(4-Bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide | |
CAS RN |
6264-19-3 |
Source


|
| Record name | N-(4-Bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)









![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)